

N-hexylhydroxylamine spectral data NMR

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Compound Focus: N-hexylhydroxylamine

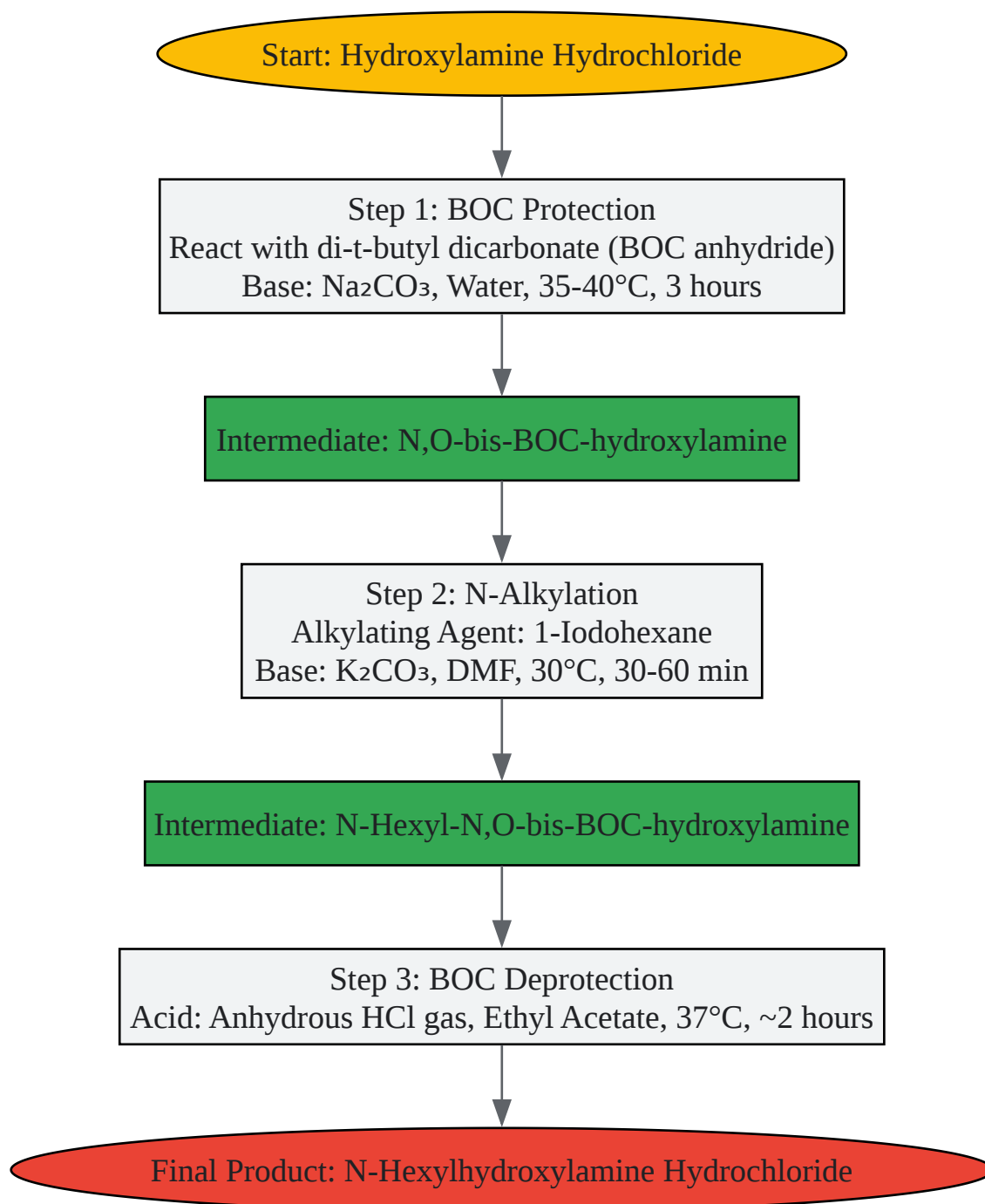
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Synthesis of N-Hexylhydroxylamine

The synthesis can be adapted from a patent detailing the preparation of **N-Ethylhydroxylamine hydrochloride** [1]. The following workflow outlines the three-step procedure, which can be modified by substituting ethyl iodide with 1-iodohexane.



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*Synthetic route to **N-Hexylhydroxylamine** hydrochloride via BOC protection, alkylation, and deprotection.*

Detailed Experimental Protocol [1]:

- **Step 1: Preparation of N,O-bis-BOC-hydroxylamine**

- Add hydroxylamine hydrochloride (1 mole) to a solution of sodium carbonate (Na_2CO_3 , 1.25 moles) in water (500 ml).
 - Treat this mixture with di-*t*-butyl dicarbonate (BOC anhydride, 2.0-2.2 equivalents) added over 3 hours, maintaining the temperature at 35-40°C.
 - Isolate the product, N,O-bis-BOC-hydroxylamine, which is typically obtained in high yield after extraction and crystallization.
- **Step 2: Alkylation to N-Hexyl-N,O-bis-BOC-hydroxylamine**
 - Dissolve the N,O-bis-BOC-hydroxylamine from Step 1 in dimethylformamide (DMF, approx. 3:1 v/v).
 - Add milled potassium carbonate (K_2CO_3 , 1.25 equivalents) followed by **1-iodohexane (1.025 equivalents)**. The original procedure uses ethyl iodide.
 - Add the 1-iodohexane over 45 minutes at 30°C. The reaction can be monitored by thin-layer chromatography (TLC).
 - Upon completion, isolate the product, N-hexyl-N,O-bis-BOC-hydroxylamine, as an oil by diluting with water, extracting with toluene, washing the organic layers with water, and concentrating under vacuum.
 - **Step 3: Deprotection to N-Hexylhydroxylamine Hydrochloride**
 - Dissolve the alkylated product from Step 2 in ethyl acetate (approx. 3:1 v/v).
 - Treat it with a stream of **anhydrous hydrogen chloride (HCl) gas (5-6 equivalents)** at 37°C over about 2 hours.
 - Concentrate the mixture under vacuum to obtain the final product, **N-hexylhydroxylamine hydrochloride**, as a solid.

Predicted NMR Spectral Data

The following table provides a reasoned prediction for the ^1H and ^{13}C NMR spectra of **N-hexylhydroxylamine** based on the structure and data from simpler analogues [2] [3]. Please treat these as theoretical estimates.

Nucleus	Predicted Chemical Shift (δ)	Multiplicity	Proton Count	Assignment
^1H NMR				
	~4.5 - 6.5 (broad)	Singlet	2H	-NH-OH

Nucleus	Predicted Chemical Shift (δ)	Multiplicity	Proton Count	Assignment
	~2.5 - 3.0	Triplet (t)	2H	-CH ₂ -NH-
	~1.2 - 1.5	Multiplet (m)	2H	-N-CH ₂ -CH ₂ -
	~1.2 - 1.4	Multiplet (m)	6H	-(CH ₂) ₃ -CH ₃
	~0.8 - 0.9	Triplet (t)	3H	-CH ₂ -CH ₃
¹³C NMR				
	~48 - 52		1C	-CH ₂ -NH-
	~31 - 33		1C	-N-CH ₂ -CH ₂ -
	~25 - 30		1C	-CH ₂ -CH ₂ -CH ₂ -
	~26 - 28		1C	-CH ₂ -CH ₂ -CH ₃
	~22 - 23		1C	-CH ₂ -CH ₃
	~13 - 14		1C	-CH ₂ -CH ₃

Key Notes on NMR Interpretation:

- The **-NH-OH protons** are typically broad and can exhibit concentration-dependent chemical shifts. They may also exchange with deuterium if measured in D₂O, causing the signals to disappear.
- The **methylene group adjacent to the nitrogen (-CH₂-NH-)** is expected to be the most deshielded carbon in the alkyl chain in the ¹³C NMR spectrum.
- Multiplicities in the ¹H NMR are predicted based on the (n+1) rule under first-order conditions.

How to Obtain Experimental Spectral Data

Since experimental data for **N-hexylhydroxylamine** is not readily available in the public domain, here are practical steps you can take to acquire it:

- **Computational Modeling:** Use computational chemistry software (e.g., Gaussian, ADF) to calculate the NMR chemical shifts. This provides a highly accurate theoretical prediction that can be directly compared with experimental data once available.
- **Specialized Chemical Databases:** Query commercial chemical suppliers (e.g., Sigma-Aldrich, TCI Chemicals) that may have the compound in their catalog. They sometimes provide NMR spectra for listed compounds.
- **Direct Synthesis and Analysis:** The most reliable method is to synthesize the compound using the protocol above and analyze it with your own **1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR** experiments. This will provide definitive, high-quality data for your research.

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References

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2. N-ethylhydroxylamine | 624-81-7 [chemicalbook.com]
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